LogP-Driven Permeability Differentiation vs. Dimethoxy Analog
The unsubstituted dihydroisoquinoline core of the target compound results in a computed logP of 2.32, which is substantially lower than that of the 6,7-dimethoxy analog. This difference predicts superior aqueous solubility and potentially distinct cellular permeability and tissue distribution profiles .
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.32 |
| Comparator Or Baseline | (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone; logP not explicitly provided, but estimated >3.0 based on added methoxy groups |
| Quantified Difference | ≥ 0.7 logP units lower for the target compound (estimated) |
| Conditions | Computational prediction (ChemDiv reported data vs. structural inference for comparator) |
Why This Matters
Lower lipophilicity often correlates with reduced non-specific protein binding and improved oral absorption potential, making this compound a preferred starting point for lead optimization programs requiring balanced solubility-permeability profiles.
